[1] 1-Octanethiol, 98%, Thermo Scientific Chemicals
1-Octanethiol has a molecular weight of approximately 146.3 g/mol and a boiling point of 199 °C (390 °F) at standard atmospheric pressure. It is insoluble in water but less dense than water, with a specific gravity of about 0.84 . The compound has a flash point of 46 °C (115 °F), indicating that it requires moderate heating to ignite . Due to its toxicity, exposure can cause irritation to the eyes, skin, and respiratory system, leading to symptoms such as dizziness, nausea, and headaches .
1-Octanethiol is a hazardous compound and should be handled with caution. Key safety concerns include:
These reactions are significant in organic synthesis and the production of more complex molecules.
The biological activity of 1-octanethiol has been studied primarily concerning its toxicity. It poses health risks upon inhalation or skin contact, causing irritation and potential long-term effects on the central nervous system . Research indicates that exposure can lead to adverse effects such as increased respiration rates and cyanosis (bluish discoloration due to lack of oxygen) .
1-Octanethiol can be synthesized through several methods:
These methods are essential for producing 1-octanethiol for industrial applications.
1-Octanethiol finds use in various applications:
Its versatility is crucial for both industrial and laboratory settings.
Studies on the interactions of 1-octanethiol with other compounds indicate that it can form complexes with metals and other organics. This property makes it valuable in materials science, particularly in the development of sensors and catalysts. Its reactivity profile suggests caution when handling due to potential incompatibilities with strong oxidizers and acids .
Several compounds share structural similarities with 1-octanethiol. Here’s a comparison highlighting its uniqueness:
Compound | Chemical Formula | Boiling Point (°C) | Unique Feature |
---|---|---|---|
1-Octanethiol | C₈H₁₈S | 199 | Contains a thiol group |
1-Hexanethiol | C₆H₁₄S | 130 | Shorter carbon chain |
1-Nonanethiol | C₉H₂₀S | 210 | Longer carbon chain |
1-Decanethiol | C₁₀H₂₂S | 230 | Longer carbon chain |
1-Octanethiol's eight-carbon structure distinguishes it from shorter or longer-chain thiols, affecting its physical properties and reactivity.
The phase-transfer catalyzed synthesis of 1-octanethiol represents one of the most efficient methodological approaches for producing this organosulfur compound. The reaction involves the nucleophilic displacement of n-octyl bromide by sodium hydrosulfide in the presence of tetrabutylammonium bromide as the phase-transfer catalyst. This methodology demonstrates exceptional efficiency in facilitating the transfer of the hydrosulfide anion from the aqueous phase into the organic phase where the alkyl halide substrate resides.
The fundamental mechanism of this phase-transfer catalytic process involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the hydrosulfide anion. Tetrabutylammonium bromide functions as the phase-transfer agent by repeatedly transporting the nucleophilic hydrosulfide species across the phase boundary. The quaternary ammonium salt creates an environment where the typically water-soluble sodium hydrosulfide becomes soluble in organic solvents, thereby enabling efficient nucleophilic attack on the alkyl halide substrate.
Research findings indicate that this phase-transfer catalytic approach offers significant advantages over traditional synthetic methods. The reaction proceeds under relatively mild conditions and demonstrates excellent scalability for industrial applications. The catalytic nature of the tetrabutylammonium bromide requirement means that only small quantities of the phase-transfer agent are necessary to achieve high conversion rates, making this methodology both economically viable and environmentally sustainable.
The reaction pathway follows a bimolecular nucleophilic substitution mechanism where the hydrosulfide anion attacks the carbon atom bearing the bromine leaving group. The phase-transfer catalyst facilitates this process by maintaining a continuous supply of reactive hydrosulfide species in the organic phase throughout the reaction duration. The regeneration of the quaternary ammonium catalyst ensures that the reaction can proceed to completion with minimal catalyst loading.
The thiourea-mediated synthesis pathway represents an alternative and highly effective approach for preparing 1-octanethiol from alkyl halide precursors. This methodology involves a two-step process beginning with the nucleophilic displacement of the halide leaving group by thiourea, followed by hydrolytic cleavage of the intermediate alkyl isothiourea salt.
In the initial step, n-octyl bromide undergoes nucleophilic attack by thiourea to form an intermediate alkyl isothiourea salt. This reaction proceeds through a bimolecular nucleophilic substitution mechanism where the sulfur atom of thiourea functions as the nucleophilic center. The thiourea molecule offers several advantages as a nucleophile, including its neutral charge and relatively soft nucleophilic character, which makes it particularly effective for reactions with alkyl halides.
The subsequent hydrolysis step involves treatment of the alkyl isothiourea intermediate with aqueous base, typically sodium hydroxide, to cleave the carbon-sulfur bond and generate the desired thiol product. This hydrolytic process simultaneously releases urea as a byproduct, which can be easily separated from the organic thiol product through conventional purification techniques.
The thiourea-mediated pathway offers distinct advantages over direct hydrosulfide displacement reactions. Most notably, this approach circumvents the competing reaction between the thiol product and additional alkyl halide substrate, which can lead to the formation of unwanted sulfide byproducts. The two-step nature of the thiourea method effectively prevents overalkylation and ensures high selectivity for the desired monothiol product.
Research has demonstrated that this synthetic approach is particularly well-suited for the preparation of primary alkyl thiols from the corresponding bromide or iodide substrates. The method shows excellent compatibility with a wide range of functional groups and can be successfully applied to both laboratory-scale and larger preparative syntheses.
Comprehensive kinetic studies of 1-octanethiol synthesis have provided detailed insights into the reaction mechanisms and rate-determining steps involved in both phase-transfer catalyzed and direct nucleophilic substitution pathways. Experimental kinetic analysis of the phase-transfer catalyzed reaction between sodium hydrosulfide and n-octyl bromide has established that the reaction follows first-order kinetics with respect to the alkyl halide substrate.
The kinetic model developed for this reaction system can be described by the rate equation: r = (-dc/dt) = 7.97973 × 10⁷ exp(-7073.9/T)c, where r represents the reaction rate, c denotes the concentration of n-octyl bromide, and T indicates the absolute temperature. This mathematical model demonstrates excellent agreement with experimental data across a range of reaction conditions and provides a reliable framework for predicting reaction behavior under various operational parameters.
The apparent activation energy for the phase-transfer catalyzed synthesis has been determined to be 58.815 kilojoules per mole, which indicates a moderate energy barrier for the nucleophilic substitution process. This activation energy value is consistent with typical bimolecular nucleophilic substitution reactions involving primary alkyl halides and suggests that the reaction proceeds through a concerted mechanism rather than a stepwise ionization pathway.
Temperature dependence studies reveal that the reaction rate increases exponentially with temperature, following the Arrhenius relationship. The pre-exponential factor of 7.97973 × 10⁷ indicates a relatively high frequency of molecular collisions leading to productive reaction events. These kinetic parameters provide valuable guidance for optimizing reaction conditions and predicting scale-up behavior for industrial applications.
The kinetic modeling also reveals important information about the role of the phase-transfer catalyst in facilitating the reaction. While the catalyst does not appear directly in the rate equation, its presence is essential for maintaining the reactive concentration of hydrosulfide species in the organic phase where the alkyl halide substrate resides.
The choice of solvent system plays a critical role in determining both the reaction rate and overall yield in 1-octanethiol synthesis reactions. Studies of nucleophilic substitution reactions involving sulfur nucleophiles have demonstrated that solvent effects can significantly influence transition state stabilization and reaction kinetics. The polarity and hydrogen bonding characteristics of the solvent medium directly impact the solvation of reactants, transition states, and products throughout the reaction pathway.
In phase-transfer catalyzed systems, the organic solvent must provide adequate solubility for both the alkyl halide substrate and the catalyst-nucleophile complex while maintaining phase separation from the aqueous layer. Dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have been shown to enhance reaction rates by stabilizing the charged transition state without strongly solvating the nucleophilic anion.
Research on solvent effects in bimolecular nucleophilic substitution reactions reveals that the transition state structure remains relatively constant across different solvent systems when the charges and charge distribution of the nucleophile remain unchanged. This finding suggests that solvent optimization for 1-octanethiol synthesis should focus primarily on maximizing the effective concentration of reactive species rather than attempting to modify the intrinsic reaction mechanism.
The solvation behavior of the hydrosulfide nucleophile differs significantly between protic and aprotic solvents. In protic solvents such as methanol, hydrogen bonding interactions can reduce the nucleophilicity of the hydrosulfide anion by stabilizing its solvated form. Conversely, dipolar aprotic solvents provide less stabilization for the nucleophile while maintaining good solvation of the developing positive charge on the alkyl substrate in the transition state.
Optimization studies indicate that the most effective solvent systems for 1-octanethiol synthesis combine moderate polarity with minimal hydrogen bonding capability. Such solvents facilitate efficient phase transfer of the nucleophilic species while avoiding excessive stabilization that would reduce reactivity. The ideal solvent selection also considers practical factors such as boiling point, toxicity, and ease of product isolation during workup procedures.
1-Octanethiol has emerged as a critical chemical compound in advanced nanotechnology and material science applications, serving as a versatile ligand and surface-modifying agent across diverse nanomaterial synthesis protocols [39]. The unique properties of this eight-carbon alkanethiol, including its moderate chain length and strong sulfur-gold affinity, make it particularly valuable for controlling nanoparticle growth, surface passivation, and interfacial modifications in various nanoscale systems [44].
The synthesis of ligand-stabilized gold nanoparticles using 1-octanethiol represents one of the most well-established applications of this compound in nanotechnology [39] [44]. Research has demonstrated that 1-octanethiol effectively controls nanoparticle nucleation and growth processes through the formation of gold-thiolate complexes during synthesis [2].
The fundamental synthesis protocol involves a one-phase chemical reduction approach where gold salts are reduced in the presence of 1-octanethiol ligands [39]. The process begins with the dissolution of hydrogen tetrachloroaurate in ethanol, followed by the addition of 1-octanethiol to form gold-thiolate complexes [43]. The characteristic color change from translucent yellow to turbid yellow indicates successful complex formation [39]. Subsequently, sodium borohydride is added as a reducing agent, typically filtered through quantitative paper to ensure purity [39].
Synthesis Parameter | Optimal Value | Reference Condition |
---|---|---|
Gold salt concentration | 0.03-0.05 M | Hydrogen tetrachloroaurate [39] [43] |
1-Octanethiol ratio | 0.84 mmol | Per 80 mL toluene solution [43] |
Reducing agent | 0.4 M sodium borohydride | Aqueous solution [43] |
Reaction time | 3 hours | Room temperature stirring [43] |
Temperature range | 55°C initial heating | Followed by 16h at room temperature [52] |
The formation kinetics of 1-octanethiol-stabilized gold nanoparticles have been extensively studied using time-dependent ultraviolet-visible spectroscopy and transmission electron microscopy analyses [2]. Research indicates that the nucleation rate and growth time are interlinked with the amount of 1-octanethiol present and reaction temperature, directly influencing both size and size dispersion of the resulting nanoparticles [2]. The slow reduction process enables detailed investigation of nanoparticle formation, contrasting with rapid borohydride-based syntheses [2].
Advanced synthesis protocols have demonstrated the ability to produce highly monodisperse gold nanoparticles with average diameters ranging from 1.5 to 4.3 nanometers [2]. High-resolution transmission electron microscopy analyses reveal that these nanoparticles are highly single crystalline throughout synthesis and appear to form through a diffusion-controlled Ostwald-ripening growth mechanism [2]. The resulting particles exhibit a mean diameter of approximately 2.1 nanometers with a standard deviation of 0.5 nanometers before any post-synthesis modifications [43].
The ligand density on 1-octanethiol-stabilized gold nanoparticles has been quantified through thermogravimetric analysis and nuclear magnetic resonance spectroscopy [39]. Clean nanoparticles typically exhibit approximately 4 ligands per square nanometer of surface area [39]. The organic content calculation assumes spherical particle geometry and utilizes the known density of gold to determine total surface area available for ligand binding [39].
1-Octanethiol plays a crucial role in the fabrication of thiol-functionalized platinum nanoparticles, offering unique advantages in controlling particle size and surface properties [7] [10]. The synthesis of octanethiolate-capped platinum nanoparticles has been achieved through two-phase thiosulfate methods and one-phase reduction protocols [7] [10].
The mechanistic formation of octanethiolate-capped platinum nanoparticles involves complex intermediate species formation [7]. When using 1-octanethiol as the ligand precursor, the compound is directly added to the reaction mixture due to its ready solubility in toluene [7]. Nuclear magnetic resonance and ultraviolet-visible spectroscopy investigations reveal the formation of different platinum complexes as reaction intermediates during the synthesis process [7].
Synthesis Method | Platinum Precursor | Average Core Size | Yield Comparison |
---|---|---|---|
Sodium octylthiosulfate | Hexachloroplatinic acid | ~1.5 nm | Higher yield [7] |
Direct 1-octanethiol | Hexachloroplatinic acid | ~1.5 nm | Lower yield [7] |
One-phase synthesis | Platinum dibenzylideneacetone | 1.6±0.15 nm | Monodisperse [9] |
Tetrahydrofuran method | Platinum precursor | ~3 nm | Single crystal [10] |
The one-phase synthesis approach using tetrahydrofuran as solvent and lithium triethylborohydride as reducing agent has produced platinum nanoparticles functionalized by octadecanethiol with remarkable structural properties [10]. Fourier transform infrared spectroscopy, tunneling electron microscopy, and powder X-ray diffraction analyses confirm that these nanoparticles are single crystals with face-centered cubic structure [10]. The octadecyl chains demonstrate close-packed arrangements in solid-like assemblies on the nanoparticle surfaces [10].
Research utilizing deuterated solvents and scaled-down reactions for nuclear magnetic resonance monitoring has provided detailed mechanistic insights [7]. The first spectrum obtained for the organic layer shows characteristic signals for tetraoctylammonium cations, while subsequent addition of thiol ligands reveals the reaction between hexachloroplatinic acid and 1-octanethiol [7]. The theoretical stoichiometry suggests that one equivalent of 1-octanethiol is consumed for platinum reduction processes [7].
The resulting thiol-functionalized platinum nanoparticles exhibit unique catalytic properties due to their partially poisoned surface characteristics [7]. High-resolution transmission electron microscopy confirms small average core sizes with high monodispersity, while thermogravimetric analysis and infrared spectroscopy results are consistent with stable alkanethiolate-capped platinum nanoparticles [7]. These materials demonstrate selective catalytic activity for activated terminal alkynes under mild reaction conditions, with significantly reduced activity for internal alkynes and unactivated terminal alkynes [7].
The chemical unzipping of tungsten disulfide nanotubes through 1-octanethiol intercalation represents an innovative application in two-dimensional material synthesis [22] [23]. This process involves the sequential intercalation of lithium atoms followed by 1-octanethiol molecules to achieve controlled longitudinal cutting of nanotubes into nanoribbons [23].
The experimental protocol begins with lithium intercalation in tungsten disulfide nanotubes through solvothermal reaction with n-butyllithium in hexane [23]. The lithiated tungsten disulfide nanotubes are subsequently treated with various solvents, including long-chain thiols such as 1-octanethiol and 1-dodecanethiol [23]. While treatment with water and ethanol causes tube fragmentation, the controlled reaction with long-chain thiols results in longitudinal unzipping along the tube axes to yield nanoribbons [23].
Treatment Solvent | Reaction Outcome | Mechanism | Structural Result |
---|---|---|---|
Water | Tube fragmentation | Aggressive reaction | Broken pieces [23] |
Ethanol | Tube fragmentation | Aggressive reaction | Broken pieces [23] |
1-Octanethiol | Controlled unzipping | Slow diffusion | Nanoribbons [23] |
1-Dodecanethiol | Controlled unzipping | Slow diffusion | Nanoribbons [23] |
Theoretical analysis of the unzipping process has been conducted using continuum thin-walled cylinder approximation with parameters evaluated from ab initio calculations [22]. The radial expansion of tungsten disulfide nanotubes is described through mechanical models that account for the attractive driving force of 1-octanethiol molecules reacting with intercalated lithium ions [22]. Ab initio calculations of 1-octanethiol molecule bonding with lithium cations reveal the fundamental interactions governing the unzipping process [22].
The mechanism involves both chemical and non-chemical interactions between 1-octanethiol molecules and the nanotube structure [22]. The chemical bonding with lithium ions provides the primary driving force, while non-chemical interactions of the 1-octanethiol dipole with arrays of positive point charges representing lithium ions contribute to the overall energetics [22]. Comparing the energy gain from these interactions with the elastic strain energy of the nanotube allows evaluation of wall deformation after 1-octanethiol implantation [22].
Ab initio molecular dynamics simulations confirm that strained tungsten disulfide nanotubes with sufficient concentrations of 1-octanethiol molecules undergo unzipping into tungsten disulfide nanoribbons [22]. The slow diffusion of long-chain thiols reduces reaction aggressiveness, leading to controlled opening rather than destructive fragmentation [23]. This controlled process represents a significant advancement in producing two-dimensional tungsten disulfide materials from one-dimensional nanotube precursors [23].
1-Octanethiol serves as a critical ligand in quantum dot surface functionalization, offering enhanced stability, improved photoluminescence properties, and controlled surface chemistry [30] [32] [37]. The application of 1-octanethiol in quantum dot systems spans multiple semiconductor materials, including indium phosphide, cadmium selenide, and lead sulfide quantum dots [30] [32] [37].
The ligand exchange process involving 1-octanethiol has been extensively studied in indium phosphide/zinc selenide/zinc sulfide quantum dot systems [30] [31]. Research demonstrates that 1-octanethiol effectively induces surface binding of anionic carboxylate ligands through proton transfer mechanisms [30] [31]. The as-synthesized quantum dots initially possess under-coordinated vacancy surfaces passivated by solvent ligands such as ethanol and acetone [30] [31].
Quantum Dot System | Ligand Exchange Mechanism | Performance Enhancement | Reference |
---|---|---|---|
Indium phosphide/zinc selenide/zinc sulfide | Proton transfer with carboxylates | Improved light-emitting diode performance [30] | [30] [31] |
Cadmium selenide/zinc sulfide | Direct ligand replacement | Enhanced photoluminescence recovery [32] | [32] |
Cadmium selenide | Short-chain thiol passivation | Higher conductivity, lower turn-on voltage [37] | [37] |
Upon exposure to 1-octanethiol, the compound facilitates exchange of ethanol and acetone ligands bound to incomplete quantum dot surfaces [30] [31]. Thermogravimetric analysis-mass spectrometry and proton nuclear magnetic resonance spectroscopy provide direct evidence of this ligand interplay and its effects on quantum dot light-emitting diode performance [30] [31]. The systematic chemical analyses reveal that 1-octanethiol treatment results in more complete surface passivation compared to conventional ligand systems [30] [31].
In cadmium selenide/zinc sulfide core/shell quantum dot systems, 1-octanethiol demonstrates remarkable photoluminescence recovery capabilities [32]. Research indicates that shorter thiol-based ligands, including 1-octanethiol, provide more efficient passivation compared to longer-chain alternatives such as 1-dodecanethiol [32]. Quantum dot light-emitting diodes based on 1-octanethiol-treated quantum dots achieve maximum external quantum efficiencies exceeding 25 percent [32].
The binding characteristics of 1-octanethiol to quantum dot surfaces have been quantified through isothermal titration calorimetry [46]. Studies reveal that approximately 17 1-octanethiol molecules bind to individual quantum dot particles with binding constants of 12.8 × 10³ inverse molar [46]. The interaction exhibits positive entropy change and is primarily driven by van der Waals forces, demonstrating spontaneous and exothermic binding behavior [46].
Advanced surface functionalization strategies employ 1-octanethiol in ligand exchange procedures to replace long insulating ligands with shorter conducting alternatives [37]. This approach enhances charge carrier mobility in quantum dot films, resulting in higher conductivity and lower turn-on voltages in quantum dot light-emitting devices [37]. The replacement of oleic acid ligands with 1-octanethiol leads to peak luminance values ranging from 166,300 to 294,500 candela per square meter and peak current efficiencies between 10 and 32 candela per ampere [37].
The adsorption behavior of 1-octanethiol on metal surfaces follows distinct patterns that depend critically on the substrate crystallography and chemical composition. On gold(111) surfaces, 1-octanethiol demonstrates characteristic Langmuir-type adsorption behavior with well-defined saturation coverage values. Scanning tunneling microscopy observations reveal that 1-octanethiol self-assembled monolayers on gold(111) surfaces achieve saturation coverages ranging from 0.25 to 0.33 monolayers, depending on preparation conditions and temperature [1] [2].
Table 1: Adsorption Parameters for 1-Octanethiol on Metal Surfaces
Surface | Coverage (ML) | Molecular Spacing (Å) | Tilt Angle (°) | Bond Energy (kJ/mol) |
---|---|---|---|---|
Au(111) | 0.25-0.33 | 4.97-5.0 | 27-35 | 160-190 |
Cu(111) | 0.28 | ~5.2 | Parallel | 140-160 |
Ag(111) | 0.33 | 4.8 | 12 | 150-170 |
The adsorption kinetics on gold(111) surfaces follow a two-stage process. During the initial rapid phase, approximately 80% of the final coverage is achieved within the first few minutes, followed by a slower reorganization phase that can extend for hours. This behavior is consistent with a diffusion-limited Langmuir model with an effective adsorption rate constant of approximately 10^-3 to 10^-2 s^-1 at room temperature [3] [2].
On copper(111) surfaces, 1-octanethiol exhibits markedly different adsorption characteristics. Quantitative analysis using X-ray photoelectron spectroscopy and X-ray excited Auger electron spectroscopy indicates a saturation coverage of approximately 0.28 monolayers [4]. The molecular orientation on copper differs significantly from gold, with the alkyl chains lying essentially parallel to the surface rather than adopting the tilted configuration observed on gold. This parallel orientation is attributed to the stronger sulfur-copper interaction and the different electronic structure of the copper surface [5].
The adsorption process on copper(111) is complicated by the tendency for surface oxide formation, which can dramatically affect the self-assembly kinetics. Real-time electrochemical impedance spectroscopy studies demonstrate that 1-octanethiol adsorption on copper results in effective removal of surface oxide layers, with the capacitance changes indicating rapid monolayer formation within 10 seconds when the copper surface is properly prepared [3].
Table 2: Kinetic Parameters for 1-Octanethiol Adsorption
Surface | Initial Rate (s^-1) | Time to 90% Coverage | Activation Energy (kJ/mol) | Desorption Rate (s^-1) |
---|---|---|---|---|
Au(111) | 10^-3 - 10^-2 | 10-60 min | 45-52 | 10^-6 - 10^-5 |
Cu(111) | 10^-1 - 10^-2 | 10-60 s | 38-45 | 10^-4 - 10^-3 |
The choice of solvent during self-assembled monolayer formation profoundly influences the resulting crystallographic structure of 1-octanethiol monolayers on gold(111) surfaces. High-temperature scanning tunneling microscopy studies conducted at 90°C in closed vessel conditions reveal distinct phase formations dependent on solvent properties [2].
In ethanol solutions, 1-octanethiol forms highly ordered monolayers with a characteristic (3 × √7)R11° overlayer structure. This phase represents a relatively dense packing arrangement with improved long-range order compared to room temperature preparations. The ethanol solvent appears to facilitate molecular mobility during the self-assembly process, allowing for optimization of intermolecular van der Waals interactions [2].
N,N′-dimethylformamide solvents produce a different structural outcome, generating large ordered domains with mixed (√3 × √3)R30° and c(4 × 2) phases. The high dielectric constant and coordinating properties of N,N′-dimethylformamide appear to modify the adsorption kinetics, resulting in phase coexistence rather than a single ordered structure [2].
Table 3: Solvent Effects on 1-Octanethiol Monolayer Phases
Solvent | Primary Phase | Domain Size | Molecular Density | Structural Order |
---|---|---|---|---|
Ethanol | (3 × √7)R11° | Large (>100 nm) | 0.30 ML | High |
N,N′-dimethylformamide | (√3 × √3)R30° + c(4 × 2) | Very large (>200 nm) | 0.28 ML | Very high |
Toluene | Mixed striped | Small (10-50 nm) | 0.22 ML | Moderate |
Hexane | Disordered | No domains | 0.15 ML | Low |
Toluene solvent produces fundamentally different results, generating a mixture of ordered and striped phases with significantly reduced domain sizes. The lower polarity of toluene compared to ethanol and N,N′-dimethylformamide appears to reduce the driving force for ordered self-assembly, resulting in coexistence of multiple structural phases [2].
The most dramatic effect is observed with hexane as the solvent, where no clear ordered structures are detected by scanning tunneling microscopy. The nonpolar nature of hexane and its limited ability to solvate the thiol headgroup result in poor self-assembly kinetics and predominantly disordered monolayer structures [2].
X-ray photoelectron spectroscopy analysis reveals that the sulfur 2p peak intensities at 161 and 162.3 eV correlate with the degree of structural disorder, with higher intensities observed for samples prepared in solvents that produce disordered phases. This observation suggests that structural disorder affects the electronic environment of the sulfur atoms, possibly due to variations in adsorption site geometry [2].
The formation of mixed self-assembled monolayers containing 1-octanethiol and secondary thiol components exhibits complex phase segregation behavior that depends on molecular compatibility, chain length differences, and thermodynamic driving forces. Systematic studies of binary monolayer systems reveal distinct segregation patterns that can be controlled through careful selection of component ratios and preparation conditions [6] [7].
When 1-octanethiol is combined with 1-decanethiol, homogeneous mixing occurs at elevated temperatures (50°C), producing uniform monolayers without detectable phase segregation. The minimal chain length difference (two methylene units) allows for compatible intermolecular interactions and similar molecular footprints, resulting in thermodynamically stable mixed phases [6].
In contrast, combinations of 1-octanethiol with longer chain alkanethiols such as 1-dodecanethiol or 1-tetradecanethiol result in pronounced phase segregation at room temperature. Scanning tunneling microscopy reveals the formation of distinct domains with characteristic sizes ranging from 10 to 100 nanometers, depending on the specific system and preparation conditions [6] [8].
Table 4: Phase Segregation in Mixed 1-Octanethiol Systems
Secondary Component | Chain Length Difference | Domain Size (nm) | Segregation Temperature (°C) | Mixing Behavior |
---|---|---|---|---|
1-Decanethiol | 2 | No domains | 50 | Homogeneous |
1-Dodecanethiol | 4 | 10-50 | 25 | Phase segregation |
1-Tetradecanethiol | 6 | 50-100 | 25 | Strong segregation |
1-Naphthalenethiol | Aromatic | 2-20 | 25 | Disordered |
The phase segregation dynamics are particularly interesting in systems containing 1-octanethiol and aromatic thiol components. Binary monolayers of 1-octanethiol and 1-naphthalenethiol exhibit disordered surface structures with significant oxidation of the aromatic component. The high oxidation susceptibility of 1-naphthalenethiol results in displacement by 1-octanethiol, creating novel surface structures composed of either pure 1-octanethiol or oxidized 1-naphthalenethiol domains [9].
Electrochemical reductive desorption studies provide quantitative insight into the phase segregation process. Mixed monolayers show characteristic desorption peaks corresponding to different molecular environments, with phase-segregated systems exhibiting multiple discrete peaks compared to the single peaks observed for homogeneous mixtures [9] [7].
The thermodynamic driving forces for phase segregation can be understood through consideration of van der Waals interactions between alkyl chains and the optimization of molecular packing density. When chain length differences exceed approximately four methylene units, the energetic cost of accommodating different molecular heights within a single domain becomes sufficient to drive phase separation [6].
Vicinal gold surfaces with native staircase nanostructures provide unique templating environments that dramatically influence 1-octanethiol self-assembly behavior. The presence of regularly spaced atomic steps creates preferential nucleation sites and directional constraints that result in highly ordered molecular arrangements distinct from those observed on flat gold(111) surfaces [10] [11].
On vicinal gold(111) surfaces, 1-octanethiol monolayers reproduce the underlying staircase structure, creating nanopatterned molecular layers with unprecedented long-range order. Ultra-high vacuum scanning tunneling microscopy reveals that the molecules adopt specific orientations relative to the step edges, resulting in a unique two-dimensional crystallographic order that extends coherently across multiple terraces [10].
The step edges act as nucleation centers for molecular assembly, with 1-octanethiol molecules preferentially adsorbing at step sites before filling the terrace regions. This step-directed growth results in enhanced coverage values compared to flat surfaces, with typical coverages reaching 0.35 monolayers compared to 0.25 monolayers on flat gold(111) [10].
Table 5: Vicinal Surface Effects on 1-Octanethiol Assembly
Surface Type | Step Density (nm^-1) | Coverage (ML) | Molecular Orientation | Domain Coherence |
---|---|---|---|---|
Flat Au(111) | 0 | 0.25 | Random tilt | 10-50 nm |
Vicinal Au(111) | 0.1-0.2 | 0.35 | Step-aligned | >200 nm |
Stepped Au(557) | 0.3-0.5 | 0.40 | Highly ordered | >500 nm |
Polarization modulation infrared reflection-absorption spectroscopy measurements confirm that the molecular orientation on vicinal surfaces differs significantly from flat surfaces. The step edges impose directional constraints on molecular packing, resulting in more uniform tilt angles and reduced conformational disorder compared to flat surface assemblies [10].
The templating effect extends beyond simple geometric constraints. The electronic structure of step sites differs from terrace sites, potentially affecting the sulfur-gold bonding characteristics and molecular adsorption energetics. This electronic templating contributes to the enhanced thermal stability observed for 1-octanethiol monolayers on vicinal surfaces [10].
The nanopatterned structure created by vicinal surface templating represents a unique approach to creating ordered molecular assemblies at the nanometer scale. The regular periodicity imposed by the atomic steps provides a natural template for organizing organic molecules into well-defined patterns, offering potential applications in nanoscale device fabrication and molecular recognition [10].
Thermal stability studies reveal that 1-octanethiol monolayers on vicinal surfaces maintain their ordered structure to higher temperatures compared to flat surface assemblies. The enhanced intermolecular interactions facilitated by the step-directed packing result in increased resistance to thermal desorption and structural rearrangement [10].
Table 6: Comparative Thermal Stability Data
Surface Type | Desorption Onset (°C) | 50% Desorption (°C) | Complete Desorption (°C) | Activation Energy (kJ/mol) |
---|---|---|---|---|
Flat Au(111) | 180 | 220 | 280 | 145 |
Vicinal Au(111) | 200 | 245 | 320 | 165 |
Stepped Au(557) | 220 | 265 | 350 | 180 |
Irritant;Environmental Hazard